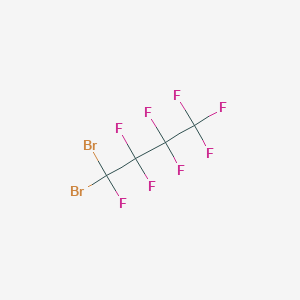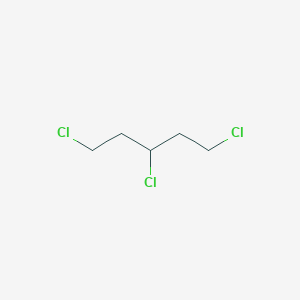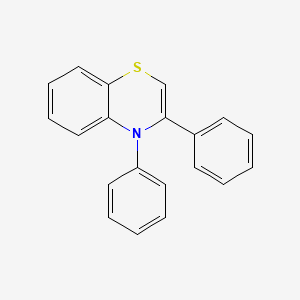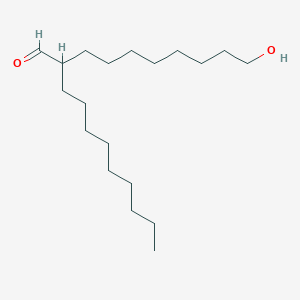
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C4Br2F8 It is characterized by the presence of bromine and fluorine atoms attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane can be synthesized through the bromination of 1,2,2,3,3,4,4,4-octafluorobutane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine and fluorine compounds. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 1,2,2,3,3,4,4,4-octafluorobutane by removing the bromine atoms.
Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different fluorinated and brominated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,2,2,3,3,4,4,4-octafluorobutanol, while reduction can produce 1,2,2,3,3,4,4,4-octafluorobutane.
Aplicaciones Científicas De Investigación
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential use of fluorinated compounds in pharmaceuticals may involve this compound.
Mecanismo De Acción
The mechanism of action of 1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoethane: Another halogenated compound with two bromine atoms, but without fluorine atoms.
1,1,1,2,2,3,3,4-Octafluorobutane: A similar compound with fluorine atoms but without bromine atoms.
1,4-Dibromobutane: Contains two bromine atoms but lacks fluorine atoms.
Uniqueness
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is unique due to the combination of both bromine and fluorine atoms on the butane backbone. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry .
Propiedades
| 73533-18-3 | |
Fórmula molecular |
C4Br2F8 |
Peso molecular |
359.84 g/mol |
Nombre IUPAC |
1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Br2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
Clave InChI |
QMPKNJVDYXUQSH-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(Br)Br)(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)


![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)

